molecular formula C24H17F3N2O2 B11107652 2-(naphthalen-1-yl)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide

2-(naphthalen-1-yl)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide

Cat. No.: B11107652
M. Wt: 422.4 g/mol
InChI Key: VGRQUBUASLGFIN-RWPZCVJISA-N
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Description

2-(naphthalen-1-yl)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide is a complex organic compound that features a naphthalene ring, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide typically involves the condensation of naphthalene-1-carbaldehyde with 2-(3-(trifluoromethyl)phenyl)furan-5-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of naphthalene oxides and furan oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(naphthalen-1-yl)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group and furan ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yl)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide
  • 3-(naphthalen-1-yl)-2-phenylacrylonitrile
  • (E)-3-(naphthalen-1-yl)acrylaldehyde malononitrile

Uniqueness

2-(naphthalen-1-yl)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide is unique due to its combination of a naphthalene ring, a trifluoromethyl group, and a furan ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C24H17F3N2O2

Molecular Weight

422.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C24H17F3N2O2/c25-24(26,27)19-9-4-8-18(13-19)22-12-11-20(31-22)15-28-29-23(30)14-17-7-3-6-16-5-1-2-10-21(16)17/h1-13,15H,14H2,(H,29,30)/b28-15+

InChI Key

VGRQUBUASLGFIN-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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